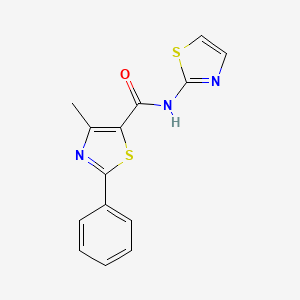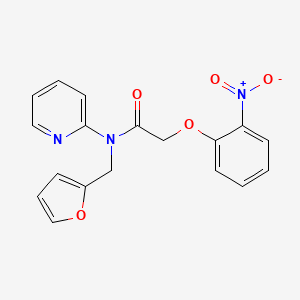
4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by functionalization at specific positions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and thioureas.
Condensation Reactions: Using reagents like phosphorus pentasulfide (P2S5) to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions.
Reduction: Often performed in anhydrous solvents to prevent side reactions.
Substitution: Conditions vary based on the type of substitution (e.g., nucleophilic substitution may require polar aprotic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce amines or alcohols.
Substitution: Results in the replacement of specific functional groups with new substituents.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: A simpler thiazole derivative with similar structural features.
4-methylthiazole: Another thiazole compound with a methyl group at the 4-position.
N-phenylthiazole-5-carboxamide: A related compound with a carboxamide group.
Uniqueness
4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C14H11N3OS2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H11N3OS2/c1-9-11(12(18)17-14-15-7-8-19-14)20-13(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17,18) |
InChI Key |
ZHVYUXOETYRZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14986648.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B14986652.png)
![N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986655.png)
![N-(2-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14986657.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B14986669.png)
![methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B14986674.png)
![3,5,6-trimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14986681.png)
![N-({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14986683.png)



![Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B14986715.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide](/img/structure/B14986721.png)

